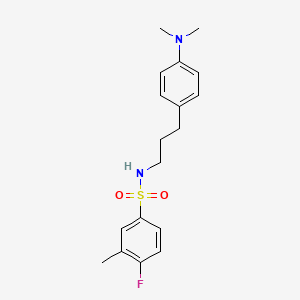

![molecular formula C22H19N3O5S2 B2982939 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1207030-68-9](/img/structure/B2982939.png)

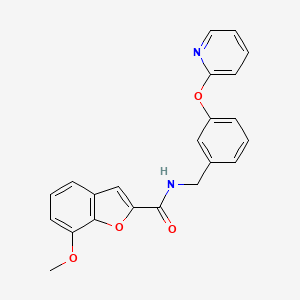

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C22H19N3O5S2 and its molecular weight is 469.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Ophthalmology and Glaucoma Treatment

- Research has explored derivatives of benzo[b]thiophene-2-sulfonamide for their potential as topically active inhibitors of ocular carbonic anhydrase, which is useful in the treatment of glaucoma. Compounds like 6-hydroxybenzo[b]thiophene-2-sulfonamide have shown potent ocular hypotensive effects, making them candidates for clinical evaluation in glaucoma treatment (Graham et al., 1989).

Antimicrobial and Antitubercular Agents

- Novel benzene sulfonamide pyrazole thio-oxadiazole derivatives have been synthesized and examined for their antimicrobial and antitubercular activities. These compounds, characterized by spectral methods, showed promising activity against various bacterial strains including E. coli, P. aeruginosa, and mycobacterium tuberculosis (Shingare et al., 2018).

Enzyme Inhibition for Therapeutic Applications

- Research has also been conducted on synthesizing new sulfonamides with benzodioxane and acetamide moieties to investigate their enzyme inhibitory potential. These compounds have shown substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, suggesting potential therapeutic applications (Abbasi et al., 2019).

Cancer Treatment and Antitumor Agents

- Sulfonamide derivatives have been synthesized for their potential use in cancer treatment. These compounds were tested for their in-vitro anticancer activity against human tumor cell lines, demonstrating promising results compared to existing anticancer drugs (Hafez et al., 2017).

Anticonvulsant Agents

- Heterocyclic compounds containing a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity, with several compounds showing protection against picrotoxin-induced convulsions. This indicates their potential as anticonvulsant agents (Farag et al., 2012).

Mécanisme D'action

Target of Action

The primary targets of this compound are bacterial strains such as Escherichia coli and Bacillus subtilis . The compound exhibits potent therapeutic potential against these Gram-negative and Gram-positive strains .

Mode of Action

The mode of action of sulfonamides, a group to which this compound belongs, is initiated by the inhibition of folic acid synthesis . This is achieved by restraining the foliate synthetase enzyme, which blocks folic acid synthesis in bacteria and ultimately stops the production of purines . This results in the inhibition of bacterial growth and reproduction.

Biochemical Pathways

The compound affects the folic acid synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents the production of purines, which are essential for DNA replication. This leads to the inhibition of bacterial growth and reproduction.

Pharmacokinetics

It’s known that sulfonamides, in general, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and reproduction . This is achieved by blocking the synthesis of folic acid, which is essential for the production of purines and subsequent DNA replication .

Action Environment

The action environment can influence the compound’s action, efficacy, and stability. For instance, the compound’s reaction with 4-bromobenzenesulfonyl chloride was carried out in aqueous alkaline media . .

Propriétés

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5S2/c1-14-5-3-4-6-16(14)21-23-22(30-24-21)20-19(9-12-31-20)32(26,27)25(2)15-7-8-17-18(13-15)29-11-10-28-17/h3-9,12-13H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYOVIVWKRGMMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2982858.png)

![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2982864.png)

![N-(2,5-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2982866.png)

![5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo-](/img/structure/B2982867.png)

![Ethyl 2-[[2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2982868.png)

![N-(2,5-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2982873.png)

![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2982874.png)

![(E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2982877.png)